molecular formula C12H9FN2O4 B11854780 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid CAS No. 1707734-98-2

2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Katalognummer: B11854780
CAS-Nummer: 1707734-98-2
Molekulargewicht: 264.21 g/mol
InChI-Schlüssel: SNGYSWUKZQZRJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydropyrazinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the dihydropyrazinone ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers.

Wissenschaftliche Forschungsanwendungen

2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the dihydropyrazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorophenyl derivatives and dihydropyrazinone-containing molecules. Examples include:

  • 2-Fluorophenylacetic acid
  • 4-Fluorophenylacetic acid
  • Dihydropyrazinone derivatives

Uniqueness

What sets 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid apart is its unique combination of a fluorophenyl group and a dihydropyrazinone moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

1707734-98-2

Molekularformel

C12H9FN2O4

Molekulargewicht

264.21 g/mol

IUPAC-Name

2-[4-(2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetic acid

InChI

InChI=1S/C12H9FN2O4/c13-8-3-1-2-4-9(8)15-6-5-14(7-10(16)17)11(18)12(15)19/h1-6H,7H2,(H,16,17)

InChI-Schlüssel

SNGYSWUKZQZRJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.